molecular formula C8H16O2S B12578342 butyl (2S)-2-methyl-3-sulfanylpropanoate CAS No. 185809-98-7

butyl (2S)-2-methyl-3-sulfanylpropanoate

Cat. No.: B12578342
CAS No.: 185809-98-7
M. Wt: 176.28 g/mol
InChI Key: UECIOKZTMUGBNO-SSDOTTSWSA-N
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Description

Butyl (2S)-2-methyl-3-sulfanylpropanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a butyl group, a methyl group, and a sulfanyl group attached to a propanoate backbone. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2S)-2-methyl-3-sulfanylpropanoate can be achieved through various methods. One common approach involves the esterification of (2S)-2-methyl-3-sulfanylpropanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to ester synthesis. In this method, the reactants are continuously fed into a microreactor, where they undergo rapid mixing and reaction, resulting in high yields of the desired ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale batch reactors or continuous flow reactors. The choice of reactor depends on factors such as production volume, cost, and environmental considerations. Continuous flow reactors are often preferred due to their ability to provide consistent product quality and reduce waste generation.

Chemical Reactions Analysis

Types of Reactions

Butyl (2S)-2-methyl-3-sulfanylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

Butyl (2S)-2-methyl-3-sulfanylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of butyl (2S)-2-methyl-3-sulfanylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Butyl (2S)-2-methyl-3-sulfanylpropanoate can be compared with other similar compounds such as:

    Butyl acetate: Another ester with a similar structure but without the sulfanyl group.

    Methyl (2S)-2-methyl-3-sulfanylpropanoate: A similar compound with a methyl group instead of a butyl group.

    Ethyl (2S)-2-methyl-3-sulfanylpropanoate: A similar compound with an ethyl group instead of a butyl group.

The presence of the sulfanyl group in this compound makes it unique, as it can participate in redox reactions and influence biological processes in ways that other esters cannot .

Properties

CAS No.

185809-98-7

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

butyl (2S)-2-methyl-3-sulfanylpropanoate

InChI

InChI=1S/C8H16O2S/c1-3-4-5-10-8(9)7(2)6-11/h7,11H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

UECIOKZTMUGBNO-SSDOTTSWSA-N

Isomeric SMILES

CCCCOC(=O)[C@H](C)CS

Canonical SMILES

CCCCOC(=O)C(C)CS

Origin of Product

United States

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